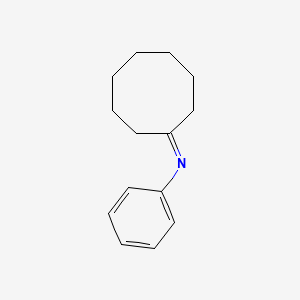

N-Phenylcyclooctanimine

Description

While direct data on this compound is absent in the provided evidence, its structural analogs—such as N-substituted cycloalkylamines and phenyl-containing cyclic compounds—suggest properties influenced by ring strain, steric hindrance, and electronic effects.

Properties

CAS No. |

13683-44-8 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-phenylcyclooctanimine |

InChI |

InChI=1S/C14H19N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-12H,1-3,5-6,9-10H2 |

InChI Key |

VSAHRMKWOJGAOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=NC2=CC=CC=C2)CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylcyclooctanimine typically involves the reaction of cyclooctanone with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts. The reaction is usually carried out at room temperature, and the product is obtained through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-Phenylcyclooctanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the imine group to an amine, resulting in N-Phenylcyclooctanamine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of N-Phenylcyclooctanamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-Phenylcyclooctanimine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Phenylcyclooctanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Phenylcyclooctanimine to key analogs based on structural and functional similarities inferred from the evidence:

N-Phenylcyclopentanamine Derivatives

- Example: N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (CAS: 1002513-89-4) Structure: Cyclopentane ring (5-membered) with a phenylmethoxyphenoxypropyl side chain. Properties: Smaller ring size increases ring strain but enhances solubility in polar solvents compared to larger rings. Applications: Used in medicinal chemistry for ligand-receptor interaction studies due to moderate steric bulk.

| Parameter | This compound (Inferred) | N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine |

|---|---|---|

| Ring Size | 8-membered | 5-membered |

| Solubility (Polar) | Lower (hydrophobic) | Higher |

| Thermal Stability | Higher (reduced strain) | Lower |

N-Benzyl-2-(4-Phenylmethoxyphenyl)ethanamine

- Example : CAS 32293-42-8

- Structure : Linear ethanamine backbone with benzyl and phenylmethoxyphenyl substituents.

- Properties : Lacks cyclic structure, leading to greater conformational flexibility.

- Safety : Classified as hazardous (GHS), requiring precautions for inhalation and skin contact.

| Parameter | This compound (Inferred) | N-Benzyl-2-(4-Phenylmethoxyphenyl)ethanamine |

|---|---|---|

| Conformational Flexibility | Moderate (cyclic constraint) | High (linear backbone) |

| Hazard Profile | Likely irritant (amine class) | Confirmed respiratory/skin hazards |

Phenylcyclohexane Derivatives

- Example: Phenylcyclohexane () Structure: Cyclohexane ring with phenyl substituent. Properties: Non-polar, used as a solvent or intermediate in organic synthesis. Comparison: Lacks the imine group, reducing reactivity toward nucleophiles.

| Parameter | This compound (Inferred) | Phenylcyclohexane |

|---|---|---|

| Functional Groups | Imine (+ amine) | Phenyl only |

| Reactivity | High (nucleophilic addition) | Low |

Research Findings and Trends

- Ring Size Impact : Larger rings (e.g., cyclooctane) exhibit reduced solubility but improved thermal stability compared to smaller analogs like cyclopentane .

- Substituent Effects : Phenyl groups enhance lipophilicity, while methoxy or benzyl groups modulate electronic properties (e.g., resonance effects) .

- Safety Considerations : Amine derivatives consistently require hazard mitigation (e.g., ventilation, PPE), as seen in GHS classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.